molecular formula C9H12O3S2 B12055664 Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate CAS No. 2080-44-6

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate

Cat. No.: B12055664
CAS No.: 2080-44-6
M. Wt: 232.3 g/mol
InChI Key: GLPYXSYNEKXUDH-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is a chemical compound of interest in organic and medicinal chemistry research. It features a 1,3-dithiolane ring system, a structural motif known for its versatile reactivity and presence in pharmacologically active molecules . Compounds containing the 1,3-dithiolane unit have been studied for various biological activities, including potential anticancer properties . Furthermore, this structure is closely related to 1,2-dithiole-3-thiones, which are well-established as hydrogen sulfide (H₂S) donors and are investigated for their cytoprotective effects in models of neurodegenerative and cardiovascular diseases . The molecular scaffold combines a β-ketoester moiety, a common building block in organic synthesis, with a dithiolane group, making it a potential precursor for the development of novel heterocyclic systems or for use in metal-coordination chemistry . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or to explore new chemical transformations. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2080-44-6

Molecular Formula

C9H12O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate

InChI

InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3

InChI Key

GLPYXSYNEKXUDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SCCS1)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Deprotonation : The α-hydrogen of ethyl acetoacetate is deprotonated by a base (e.g., K₂CO₃), generating an enolate intermediate.

  • CS₂ Addition : The enolate reacts with CS₂ to form a dithiocarbamate intermediate.

  • Alkylation : 1,2-Dibromoethane introduces the sulfur atoms into the structure, facilitating cyclization to form the 1,3-dithiolane ring.

Key Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : Room temperature for enolate formation, followed by reflux (80–120°C) for cyclization.

  • Base : Potassium carbonate (2.2 equiv) ensures complete deprotonation.

Experimental Procedure

To a solution of ethyl acetoacetate (10.1 mL, 100 mmol) and anhydrous K₂CO₃ (30.1 g, 220 mmol) in DMF (150 mL), CS₂ (6.7 mL, 110 mmol) is added dropwise at 0°C. After stirring for 30 minutes, 1,2-dibromoethane (18.8 g, 100 mmol) is introduced, and the mixture is heated to 120°C for 3 hours. The reaction is quenched with ice water (800 mL), and the precipitate is filtered and recrystallized from ethanol to yield the product as a white solid (85–91% yield).

Table 1: Optimization of Reaction Parameters

ParameterOptimal ValueYield (%)
Base (equiv)K₂CO₃ (2.2)91
SolventDMF89
Temperature (°C)12087
CS₂ (equiv)1.185

Alternative Routes via Decarboxylation of Intermediate Acids

Science of Synthesis describes a method involving the decarboxylation of intermediate acids derived from ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate precursors. While less direct, this approach is valuable for generating structurally diverse analogs.

Condensation with Aldehydes/Ketones

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate (115) is condensed with aldehydes or ketones in the presence of a mild base (e.g., triethylamine) to form α,β-unsaturated intermediates. Subsequent decarboxylation at 180–195°C yields alkenyl- or cinnamoyl-substituted ketene S,S-acetals.

Example :
Reacting 115 with benzaldehyde in toluene at reflux for 6 hours produces the decarboxylated product in 78% yield after column chromatography.

Mechanistic Insights and Side Reactions

Tautomerization and Regioisomerism

The 1,3-dithiolane ring exhibits tautomerization between enol and keto forms, as observed in NMR studies of related compounds. This dynamic equilibrium influences reactivity in downstream applications, such as thioamide formation.

Competing Pathways

  • Aminolysis : Primary amines (e.g., n-butylamine) can displace the ethoxy group, yielding α-carbonyl thioamides.

  • Ester Hydrolysis : Strong bases or prolonged reaction times may hydrolyze the ethyl ester to the carboxylic acid, requiring careful pH control.

Scalability and Industrial Relevance

The base-mediated cyclization method is scalable to gram quantities without significant yield loss. For instance, a 10-gram synthesis of ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate in DMF achieves 89% isolated yield after recrystallization. Industrial adaptations often employ continuous flow reactors to enhance efficiency and reduce CS₂ exposure.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1277 cm⁻¹ (C-S).

  • ¹H NMR (CDCl₃) : δ 1.30 (t, 3H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 3.40–3.70 (m, 4H, S-CH₂), 4.20 (q, 2H, OCH₂).

  • MS (EI) : m/z 234 [M]⁺.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ester moiety undergoes nucleophilic attacks, particularly with amines, due to the electron-withdrawing effects of the dithiolane and ester groups.

Key Findings:

  • Amine Addition : Primary aliphatic amines (e.g., n-butylamine, benzylamine) attack the β-carbon, initiating ring-opening of the dithiolane (Table 1) .

  • Thioamide Formation : This reaction produces α-ethoxycarbonyl thioamides in 62–90% yields under optimized conditions (DMSO, 120°C) .

AmineProduct Yield (%)Reaction Time (h)
n-Butylamine871.5
Benzylamine701.7
Methylamine810.7

Mechanism :

  • Nucleophilic Attack : Amine attacks the β-carbon, forming a zwitterionic intermediate.

  • Dithiolane Fragmentation : C–S bond cleavage releases thiirane.

  • Deacetylation : Elimination of acetyl group yields thioamide .

Ring-Opening Reactions

The 1,3-dithiolane ring undergoes fragmentation under thermal or nucleophilic stress, enabling access to sulfur-containing intermediates.

Experimental Observations:

  • Solvent Effects : DMSO enhances reaction efficiency by stabilizing intermediates .

  • Substrate Scope : Analogues with electron-withdrawing groups (e.g., p-Cl, p-EtO) show higher reactivity .

Example :

1a+BnNH2DMSO, 120°C2ad (70%)\text{1a} + \text{BnNH}_2 \xrightarrow{\text{DMSO, 120°C}} \text{2ad (70\%)}

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form conjugated systems.

Key Transformation:

  • 1,4-Dithiafulvalene Synthesis : Treatment with NaOH in EtOH eliminates HBr, yielding 2-acetyl-methylene-1,3-dithiole (95% yield) .

2aNaOH/EtOH3a+HBr\text{2a} \xrightarrow{\text{NaOH/EtOH}} \text{3a} + \text{HBr}

Conditions :

  • Base: NaOH (2 equiv)

  • Solvent: Ethanol, RT

  • Yield: 95%

Comparative Reactivity

The compound’s reactivity differs from analogues due to its dithiolane ring:

CompoundKey Reactivity Feature
Ethyl 2-chloro-3-oxobutanoate Chlorine substitution enables SN2 pathways
2-(1,3-Dithiolane)acetic acid Lacks ester group; limited nucleophilicity

Scientific Research Applications

Structural Characteristics

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate features:

  • A central carbonyl group.
  • A five-membered heterocyclic ring containing two sulfur atoms (1,3-dithiolan).
  • An ethyl ester functional group.

These characteristics contribute to its reactivity and potential applications in various chemical contexts, particularly in organic synthesis and medicinal chemistry .

Organic Synthesis Applications

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is utilized as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the generation of diverse compounds:

A. Synthesis of Functionalized Thioamides

Recent studies have demonstrated the compound's utility in synthesizing functionalized thioamides through reactions with primary amines. For instance, when reacted with n-butylamine under optimized conditions (DMSO at 120 °C), high yields of the desired products were achieved (up to 87%) .

Table 1: Reactions of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate with Amines

EntryAmineProduct Yield (%)
1n-butylamine87
2methylamine81
3ethylamine76
4benzylamine70

This reaction demonstrates the compound's ability to facilitate C–S bond cleavage and produce thioamide derivatives efficiently.

B. Synthesis of Heterocycles

The compound has also been employed as an intermediate in the synthesis of various heterocycles. Its reactivity allows it to participate in cyclization reactions, leading to the formation of complex structures that are valuable in medicinal chemistry .

Medicinal Chemistry Applications

The unique structure of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate positions it as a candidate for drug development:

A. Anticancer Activity

Research indicates that derivatives of this compound can exhibit significant anticancer properties. For example, molecular docking studies have shown that certain derivatives can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a target for cancer therapy . These findings suggest potential pathways for developing new anticancer agents based on the compound's structure.

B. Interaction Studies

Understanding the interactions between Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate and biological targets is crucial for assessing its pharmacological potential. Studies focusing on its reactivity with various enzymes and receptors can provide insights into its therapeutic applications .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Solubility Key Spectral Data (¹H-NMR)
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate 242.3 Not reported DMF, DMSO δ 3.47–3.26 (m, 4H, -CH₂-); δ 2.32 (s, 3H, -CH₃)
Ethyl 3,3-dimethyl-2-oxobutanoate 158.2 Liquid Ethanol, Ether δ 1.25 (t, 3H, -CH₂CH₃); δ 2.17 (s, 6H, -CH₃)
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate 254.7 45–48 Chloroform δ 7.30 (d, 2H, Ar-H); δ 3.80 (s, 2H, -CH₂-)

Biological Activity

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is characterized by a dithiolane moiety, which is known for its ability to participate in various chemical reactions. The compound can be synthesized through a tandem reaction involving 2-acetylmethylene-1,3-dithiolanes and aliphatic primary amines, leading to functionalized thioamides with notable yields under optimized conditions (Table 1) .

Table 1: Reaction Conditions for Synthesis of Thioamides

AmineTemperature (°C)SolventYield (%)
n-butylamine120DMSO87
methylamine120DMSO85
ethylamine120DMSO90
benzylamine120DMSO88

Anticancer Properties

Recent studies have demonstrated that ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate exhibits promising anticancer activity. In vitro tests have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) . The mechanisms of action appear to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate derivatives against multiple tumor cell lines. The results indicated IC50 values ranging from 21.00 µM to 26.10 µM for HepG2 and MCF-7 cells, respectively, highlighting its potential as an anticancer agent .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS assays, where it showed significant radical scavenging capabilities .

Antimicrobial Activity

Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate has demonstrated antimicrobial activity against various pathogens. A study reported that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanistic Insights

The biological activities of ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate can be attributed to its ability to interact with biological macromolecules. Molecular docking studies indicate that the compound can bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves condensation reactions between α-ketoesters and dithiolane precursors. For example, derivatives like ethyl 2-(cyanomethyl)-3-oxobutanoate ( , p. 73) are synthesized via annulation reactions with α-bromo ketones. To optimize yield:

  • Use absolute ethanol as a solvent for improved solubility of intermediates.
  • Maintain low temperatures (0°C) during reagent addition to minimize side reactions (e.g., sodium nitrite in acetic acid for oxime formation, as in ).
  • Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates ().
    Post-reaction, extract with ethyl acetate and wash with brine to isolate the product (). Yield improvements (up to 88.5%) are achieved by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : The dithiolane ring protons resonate as distinct singlets in the range of δ 4.0–4.5 ppm, while the ester carbonyl (C=O) appears at ~170 ppm in 13C^{13}\text{C} NMR ().
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns indicative of the dithiolane moiety.
  • X-ray Crystallography : SHELX software () resolves crystal structures, particularly for derivatives with bulky substituents. Challenges include poor crystal growth due to sulfur-sulfur interactions; slow evaporation from ethanol/water mixtures is recommended .

Q. What safety precautions are critical when handling Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Work in a fume hood to avoid inhalation (H335 hazard, ).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P390, ).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation ().

Advanced Research Questions

Q. How does the 1,3-dithiolane ring influence the compound’s reactivity and stability under varying conditions?

Methodological Answer: The dithiolane ring enhances stability via conjugation with the α-ketoester group but introduces sensitivity to:

  • Oxidative Conditions : The sulfur atoms may oxidize to sulfoxides; monitor via TLC or HPLC ().
  • Acidic/Basic Media : Hydrolysis of the ester group occurs above pH 8. Use buffered solutions (pH 6–8) for kinetic studies ().
  • Thermal Stress : Decomposition above 50°C (P412, ); differential scanning calorimetry (DSC) can identify decomposition thresholds .

Q. What computational approaches predict the electronic properties of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. The dithiolane ring lowers the LUMO, enhancing electrophilicity ().
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to optimize crystallization conditions ().
  • Docking Studies : Model interactions with biological targets (e.g., enzymes in ) to guide pharmacological applications .

Q. How can SHELX software improve structural resolution of derivatives with complex substituents?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve sulfur atoms ().
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters to model disorder in the dithiolane ring.
  • Validation : Check for missed symmetry (e.g., twinning) using PLATON or Olex2 (). For derivatives with bulky groups (e.g., 4-bromobenzyl, ), refine hydrogen positions via riding models .

Q. How do structural modifications (e.g., substituents on the dithiolane ring) affect biological activity?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, ) to enhance binding to targets like methylthioadenosine phosphorylase.
  • In Vitro Assays : Test cytotoxicity using MTT assays in cancer cell lines (e.g., ’s coumarin derivatives).
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (). Correlate logP values (HPLC-derived) with membrane permeability .

Q. What strategies resolve contradictions in reaction outcomes for similar α-ketoester derivatives?

Methodological Answer:

  • Control Experiments : Vary solvent polarity (e.g., THF vs. DMF) to identify solvent-dependent pathways ().
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolates in ).
  • Theoretical Modeling : Compare activation energies of competing pathways (e.g., aldol vs. Michael addition) via DFT (). Document discrepancies between computational predictions and experimental yields .

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